molecular formula C20H22FN3O6S B12853035 N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate

N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate

Cat. No.: B12853035
M. Wt: 451.5 g/mol
InChI Key: UGPBYPYSHGQQNT-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylthio group, and an oxalate salt, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-fluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Introduction of the Methylthio Group: The intermediate is then reacted with a methylthio-substituted reagent under controlled conditions to introduce the methylthio group.

    Coupling Reaction: The resulting compound undergoes a coupling reaction with a suitable amine derivative to form the final product.

    Oxalate Formation: The final step involves the conversion of the compound into its oxalate salt form, typically by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for enzyme inhibition studies or as a probe in biochemical assays.

Medicine

The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets might make it useful in the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorophenyl and methylthio groups could play a role in binding to the target site, while the oxalate salt form might influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide
  • N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide hydrochloride

Uniqueness

Compared to similar compounds, N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate may offer unique advantages in terms of solubility and stability due to its oxalate salt form. This could enhance its applicability in various scientific and industrial contexts.

Properties

Molecular Formula

C20H22FN3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[methyl-[2-(2-methylsulfanylanilino)-2-oxoethyl]amino]acetamide;oxalic acid

InChI

InChI=1S/C18H20FN3O2S.C2H2O4/c1-22(11-17(23)20-14-8-4-3-7-13(14)19)12-18(24)21-15-9-5-6-10-16(15)25-2;3-1(4)2(5)6/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24);(H,3,4)(H,5,6)

InChI Key

UGPBYPYSHGQQNT-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1F)CC(=O)NC2=CC=CC=C2SC.C(=O)(C(=O)O)O

Origin of Product

United States

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